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Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

9-fluoro-1-nonanol. Due to the limited availability of a complete public dataset for 9-fluoro-1-

nonanol, this guide also includes comparative data from its structural analog, 9-bromo-1-

nonanol, to provide valuable context and predictive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 9-

fluoro-1-nonanol, ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.

¹H NMR Spectroscopy
Data:

While a specific experimental spectrum for 9-fluoro-1-nonanol is not publicly available, the

expected chemical shifts can be predicted based on the structure. The terminal fluorine atom

will have the most significant deshielding effect on the adjacent methylene group (C9), with the

effect diminishing along the carbon chain.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Fluoro-1-nonanol
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

H-1 ~3.6 Triplet

H-9 ~4.4 Triplet of triplets

H-2 to H-8 1.2 - 1.7 Multiplets

OH Variable Singlet (broad)

Experimental Protocol:

A typical ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of 9-fluoro-1-

nonanol in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The spectrum would be recorded on a 300, 400, or 500 MHz NMR spectrometer at

room temperature. Key acquisition parameters would include a 30° pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Data processing would involve

Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy
Data:

Similar to ¹H NMR, a complete experimental ¹³C NMR spectrum for 9-fluoro-1-nonanol is not

readily available. However, data for the closely related 9-bromo-1-nonanol can provide a useful

reference. The carbon directly attached to the fluorine (C9) is expected to show a large C-F

coupling constant.

Table 2: ¹³C NMR Chemical Shifts for 9-Bromo-1-nonanol
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Carbon Chemical Shift (ppm)

C1 62.9

C2 32.7

C3 25.6

C4 29.3

C5 28.7

C6 28.1

C7 32.8

C8 33.9

C9 34.0

Source: PubChem CID 108700

For 9-fluoro-1-nonanol, the chemical shift of C9 would be significantly different due to the

higher electronegativity of fluorine, and it would appear as a doublet due to one-bond C-F

coupling.

Experimental Protocol:

The sample preparation would be similar to that for ¹H NMR. The ¹³C NMR spectrum would be

acquired on the same spectrometer, typically with a proton-decoupling sequence. Important

parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number

of scans to achieve a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy
Data:

A SpectraBase entry confirms the existence of a ¹⁹F NMR spectrum for 9-fluoro-1-nonanol[1].

While the specific chemical shift is not provided without an account, for a primary fluoroalkane,

the ¹⁹F chemical shift is expected to be in the range of -215 to -225 ppm relative to CFCl₃. The

signal would likely appear as a triplet due to coupling with the adjacent protons on C9.
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Experimental Protocol:

¹⁹F NMR spectra can be recorded on a multinuclear NMR spectrometer. The sample

preparation is the same as for ¹H and ¹³C NMR. No special standard is typically needed as the

spectrometer's frequency is referenced internally.

Infrared (IR) Spectroscopy
Data:

An experimental IR spectrum for 9-fluoro-1-nonanol is not publicly available. However, the

spectrum is expected to show characteristic absorption bands for the O-H, C-H, and C-F

bonds.

Table 3: Predicted IR Absorptions for 9-Fluoro-1-nonanol

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch 3200 - 3600 Strong, broad

C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch 1050 - 1150 Strong

C-F stretch 1000 - 1100 Strong

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR

spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the

spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt

plates (e.g., NaCl or KBr). A background spectrum of the clean ATR crystal or empty salt plates

is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Data:
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The exact mass of 9-fluoro-1-nonanol is 162.141993 g/mol for the molecular formula

C₉H₁₉FO[1]. The mass spectrum would show the molecular ion peak (M⁺) at m/z 162.

Table 4: Predicted Key Fragments in the Mass Spectrum of 9-Fluoro-1-nonanol

m/z Fragment

162 [M]⁺

144 [M - H₂O]⁺

133 [M - CH₂OH]⁺

45 [CH₂=OH]⁺

Experimental Protocol:

A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is

injected into the GC. The components are separated on a capillary column and then introduced

into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for

generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on

their mass-to-charge ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a compound like 9-fluoro-1-nonanol.
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Caption: Logical workflow for spectroscopic analysis.

This guide provides a framework for understanding the expected spectroscopic properties of 9-

fluoro-1-nonanol. While a complete, experimentally verified dataset is not currently in the public

domain, the information presented here, based on available data and established

spectroscopic principles, serves as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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